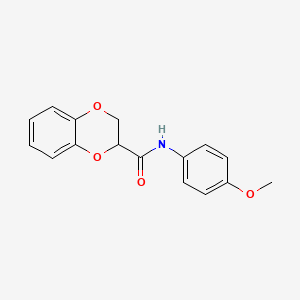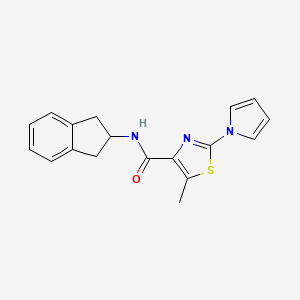
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MDB or MDB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MDB-1 is a small molecule that belongs to the class of benzodioxine derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 exerts its biological effects through a number of mechanisms. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are known to play a role in the inflammatory response and pain perception. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to interact with certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to possess a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its analgesic and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of analogs with improved activity and selectivity. In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to possess a wide range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also some limitations to using N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been shown to interact with a number of different targets, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. One area of interest is the development of analogs with improved activity and selectivity. This could involve modifying the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 to target specific enzymes or receptors, or developing prodrugs that can be selectively activated in certain tissues or cells. Another area of interest is the investigation of the mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. This could involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 and its interactions with target molecules. Finally, there is also potential for the development of novel therapeutic agents based on the structure of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1. This could involve designing compounds that target specific disease pathways, such as inflammation or pain perception.
Métodos De Síntesis
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 can be synthesized through a multi-step process that involves the coupling of 4-methoxyaniline with 2,3-dihydroxybenzoic acid, followed by the reduction of the resulting intermediate and subsequent coupling with isobutyl chloroformate. The final step involves the coupling of the resulting intermediate with the amine group of 2-amino-2-methylpropan-1-ol.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide-1 has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-8-6-11(7-9-12)17-16(18)15-10-20-13-4-2-3-5-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJOMOXYSOKWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)
![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)

